2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
Overview
Description
2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a quinazolinone core with a benzyl group and a sulfanylacetamide moiety, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide typically involves a multi-step process. One common method includes the reaction of phthalic anhydride with anilines and anthranilamide in water without any catalyst . This eco-friendly, one-pot synthesis yields the desired compound with excellent efficiency and high selectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using water as a solvent and avoiding hazardous reagents, are likely to be applied to scale up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4(3H)-one analogs.
Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.
Substitution: The benzyl and sulfanylacetamide groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, which may exhibit enhanced or altered biological activities .
Scientific Research Applications
2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinazolinone derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: Its unique structure makes it a candidate for developing new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit enzymes and receptors involved in cell proliferation and inflammation . The benzyl and sulfanylacetamide groups may enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-phenylbenzamide
- 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-arylbenzamides
Uniqueness
2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide stands out due to its unique combination of a quinazolinone core with benzyl and sulfanylacetamide groups. This structure may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives .
Properties
IUPAC Name |
2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c18-15(21)11-23-17-19-14-9-5-4-8-13(14)16(22)20(17)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBVZFJPQALRCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327774 | |
Record name | 2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601327774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202905 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
309735-02-2 | |
Record name | 2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601327774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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